Cas no 932459-79-5 (N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide is a synthetic organic compound featuring a methoxyphenyl and phenyl-substituted imidazole core linked via a sulfanylacetamide bridge. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the imidazole moiety suggests possible interactions with biological targets, while the methoxy and phenyl groups enhance solubility and binding affinity. This compound may serve as a key precursor in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide structure
932459-79-5 structure
Product Name:N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
CAS No:932459-79-5
MF:C19H19N3O2S
MW:353.438062906265
CID:5987609
PubChem ID:18569091
Update Time:2025-11-01

N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
    • Acetamide, N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]-
    • N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
    • N-(3-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
    • F2223-0021
    • N-(3-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
    • AKOS001949924
    • 932459-79-5
    • Inchi: 1S/C19H19N3O2S/c1-22-17(14-7-4-3-5-8-14)12-20-19(22)25-13-18(23)21-15-9-6-10-16(11-15)24-2/h3-12H,13H2,1-2H3,(H,21,23)
    • InChI Key: BLWVAFDYHAWEPZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(OC)=C1)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 353.11979803g/mol
  • Monoisotopic Mass: 353.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • pka: 12.88±0.70(Predicted)

N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>

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Additional information on N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide

Comprehensive Overview of N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 932459-79-5)

N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide, with the CAS number 932459-79-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a methoxyphenyl group, a methyl-phenylimidazole core, and a sulfanylacetamide moiety. Such structural complexity makes it a promising candidate for various applications, particularly in drug discovery and development.

The compound’s imidazole-thioacetamide backbone is of particular interest due to its potential biological activity. Researchers have explored its role as a modulator in enzymatic processes, with some studies suggesting its utility in targeting specific protein interactions. The presence of the 3-methoxyphenyl group further enhances its binding affinity, making it a subject of ongoing investigations in medicinal chemistry.

In recent years, the demand for small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine. N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide aligns with this trend, as its structural features suggest potential applications in kinase inhibition and receptor modulation. These properties are highly relevant to current research on cancer therapeutics and inflammatory diseases, topics frequently searched in academic and pharmaceutical circles.

From a synthetic chemistry perspective, the compound’s sulfanylacetamide linkage offers versatility in derivatization. This characteristic is valuable for designing analogs with improved pharmacokinetic profiles. The methyl-phenylimidazole segment, meanwhile, contributes to the compound’s stability and solubility, critical factors in drug formulation. Such attributes are often highlighted in discussions about drug-likeness and ADMET properties, key considerations in modern pharmacology.

The CAS registry number 932459-79-5 ensures precise identification of this compound in databases and regulatory documents. This is particularly important for researchers and manufacturers who require accurate data for patent filings and quality control. The compound’s nomenclature, though complex, reflects its intricate design, which is increasingly sought after in the development of targeted therapies.

Environmental and safety profiles of N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide are also under scrutiny, as sustainability becomes a priority in chemical synthesis. Innovations in green chemistry and solvent-free reactions are being explored to produce such compounds with minimal ecological impact. These topics resonate with the growing public interest in eco-friendly pharmaceuticals and sustainable drug production.

In summary, N-(3-methoxyphenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide represents a fascinating intersection of chemistry and biology. Its structural uniqueness and potential applications position it as a valuable entity in the quest for novel therapeutics. As research continues, this compound may well emerge as a cornerstone in the development of next-generation bioactive molecules.

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